4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one
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Overview
Description
4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazolopyridazine core, a piperidine ring, and a phenoxyethyl group. It has been studied for its potential use in medicinal chemistry, particularly as an inhibitor in epigenetic research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the triazolopyridazine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Attachment of the piperidine ring: This step often involves nucleophilic substitution reactions.
Introduction of the phenoxyethyl group: This can be done through etherification reactions.
Final coupling and purification: The final product is obtained through coupling reactions and purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of scalable reaction conditions, efficient catalysts, and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of epigenetic regulation.
Medicine: It has potential therapeutic applications, especially as an inhibitor in the treatment of diseases related to epigenetic dysregulation.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes involved in epigenetic regulation, such as bromodomain-containing proteins. By binding to these targets, the compound can modulate gene expression and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
Other bromodomain inhibitors: Compounds with similar structures that target bromodomain proteins, such as JQ1 and I-BET762.
Uniqueness
4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one is unique due to its specific structural features, which confer high potency and selectivity for its molecular targets. Its unique combination of functional groups allows for versatile chemical modifications and applications in various fields.
Properties
CAS No. |
1869912-44-6 |
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Molecular Formula |
C25H33N7O3 |
Molecular Weight |
479.6 g/mol |
IUPAC Name |
4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one |
InChI |
InChI=1S/C25H33N7O3/c1-18-24(33)29(2)14-15-30(18)16-17-35-21-6-4-19(5-7-21)20-10-12-31(13-11-20)23-9-8-22-26-27-25(34-3)32(22)28-23/h4-9,18,20H,10-17H2,1-3H3 |
InChI Key |
RSMYFSPOTCDHHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(CCN1CCOC2=CC=C(C=C2)C3CCN(CC3)C4=NN5C(=NN=C5OC)C=C4)C |
Origin of Product |
United States |
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